molecular formula C13H9ClO2S B5910083 (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 7209-80-5

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B5910083
CAS No.: 7209-80-5
M. Wt: 264.73 g/mol
InChI Key: NZCPOWKQXJUSKP-GQCTYLIASA-N
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Description

(2E)-1-(5-Chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes:

  • A 5-chloro-2-hydroxyphenyl ring at the ketone terminus, providing electron-withdrawing (Cl) and hydrogen-bonding (OH) functionalities.
  • A thiophen-2-yl group at the α-position, contributing π-conjugation and sulfur-based heterocyclic interactions.

Chalcones like this are studied for their antimicrobial, anticancer, and optoelectronic properties due to their conjugated systems and substituent-dependent reactivity .

Properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCPOWKQXJUSKP-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418215
Record name NSC72126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7209-80-5
Record name NSC72126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC72126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxyacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using similar reaction conditions with optimized parameters to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Reaction Conditions

  • Reagents :

    • Aldehyde : 5-chloro-2-hydroxybenzaldehyde

    • Ketone : Thiophen-2-ylacetophenone

    • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Solvent : Ethanol

  • Procedure :

    • Aldehyde and ketone are dissolved in ethanol with aqueous NaOH.

    • Stirred at room temperature (3–6 hours) or under reflux.

    • Acidified with HCl, extracted with diethyl ether, and purified by recrystallization .

Mechanism

  • Enolate Formation : The base deprotonates the α-carbon of the ketone, forming an enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of the aldehyde.

  • Elimination : Water is lost, forming the α,β-unsaturated carbonyl system (C=C bond) .

Molecular Formula and Weight

  • Molecular Formula : C13H9ClO2S\text{C}_{13}\text{H}_{9}\text{ClO}_{2}\text{S}

  • Molecular Weight : 264.52 g/mol (calculated) .

Spectroscopic Data

  • Infrared (IR) : Carbonyl (C=O) stretch at ~1680 cm⁻¹, hydroxyl (O-H) stretch at ~3250 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) :

    • Protons : Deshielded protons on the aromatic rings and thiophene group.

    • Carbons : Distinct shifts for carbonyl, thiophene, and aromatic carbons .

  • Mass Spectrometry (MS) : Molecular ion peak at m/z=264m/z = 264.

Chemical Reactivity

The compound’s reactivity is influenced by its substituents:

Substitution Reactions

  • Electrophilic Substitution :

    • Thiophene Ring : Susceptible to electrophilic attack due to its aromaticity.

    • Hydroxy Group : Activates the ortho/para positions for substitution .

  • Nucleophilic Substitution :

    • Chloro Group : Potential for displacement reactions under basic conditions.

Cyclization and Polymerization

  • Intramolecular Cyclization : The hydroxy group may form hydrogen bonds or undergo intramolecular reactions, affecting stability .

  • Polymerization : The double bond (C=C) could participate in cross-linking under high-energy conditions.

Degradation Pathways

  • Hydrolysis : The carbonyl group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acids or ketones.

Comparison of Related Chalcone Derivatives

Compound Key Features Unique Reactivity
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-oneBromine substituent instead of chlorineEnhanced electrophilicity due to bromine
(E)-3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-oneNitro group, methylthiopheneStrong electron-withdrawing nitro group
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-oneTwo hydroxy groups, no thiopheneIncreased hydrogen-bonding capacity

Challenges and Limitations

  • Stability : Hydroxy groups may lead to decomposition under harsh conditions.

  • Synthetic Variability : Substituent positions (e.g., chloro vs. bromo) critically affect reactivity and yield .

This compound exemplifies the versatility of chalcone derivatives, with its reactivity driven by a balance of electron-withdrawing (Cl) and donating (OH) groups. Further studies could explore its catalytic applications or therapeutic potential through targeted modifications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. In vitro studies demonstrated that this compound can scavenge free radicals effectively, which is essential for therapeutic applications in preventing cellular damage .

Anti-inflammatory Effects
In another significant application, this compound has shown anti-inflammatory effects in preclinical models. This property could be beneficial in treating chronic inflammatory conditions such as arthritis and asthma .

Coordination Chemistry

Ligand Development
The compound's structure allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and materials science. The formation of metal complexes can enhance the reactivity and selectivity of chemical reactions, making it a valuable component in synthetic chemistry .

Crystal Structure Analysis
Recent studies have provided insights into the crystal structure of the compound, revealing important data about its molecular geometry and interactions within crystal lattices. Understanding these interactions is crucial for optimizing its use in coordination complexes .

Material Science

Photophysical Properties
The photophysical properties of this compound have been investigated for applications in organic electronics and photonic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells and light-emitting diodes (LEDs) .

Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been studied to improve the mechanical and thermal properties of materials. By enhancing the properties of polymers, this compound can contribute to the development of advanced materials with tailored characteristics for specific applications .

Case Studies

Study FocusFindings
Antimicrobial Activity Effective against multiple bacterial strains; potential for antibiotic development .
Antioxidant Properties Demonstrated significant free radical scavenging ability .
Coordination Chemistry Forms stable complexes with metal ions; useful in catalysis .
Photophysical Properties Suitable for organic electronics applications; effective light absorption .
Polymer Composites Enhances mechanical and thermal properties of polymers .

Mechanism of Action

The mechanism of action of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Key Observations:
  • Electron-Withdrawing Groups (e.g., Cl, Br): Enhance stability and intermolecular interactions (e.g., halogen bonding) . The 5-Cl substituent in the target compound may improve binding affinity in biological targets compared to non-halogenated analogs .
  • Thiophene vs. Phenyl Substitutions: Thiophene’s sulfur atom introduces heterocyclic aromaticity, influencing charge-transfer properties and antimicrobial activity .
Key Observations:
  • High yields (e.g., 93.70% for Compound B) suggest efficient Claisen-Schmidt condensation under optimized conditions .
  • Halogenation (Cl, Br) correlates with higher melting points due to enhanced intermolecular forces .
Table 3: Antimicrobial and Cytotoxic Activities
Compound Activity Mechanism/Interaction Reference
Target Compound Cytotoxicity Docking score: -8.825 (higher than 4b: -6.388) against cancer targets
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one Antibacterial MIC: 32 µg/mL against S. aureus; disrupts NorA efflux pump
(E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one Antiviral Potential SPIKE protein interaction (similar to PAAPM chalcones)
Key Observations:
  • The target compound’s 5-Cl-2-OH-phenyl group likely enhances cytotoxic binding via hydrophobic (Cl) and hydrogen-bonding (OH) interactions .
  • Thiophene-containing chalcones show broad-spectrum antimicrobial activity, with sulfur aiding membrane penetration .

Crystallographic and Computational Studies

  • Target Compound: No crystallographic data found, but analogs like (2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit planar geometries conducive to π-stacking .
  • HOMO-LUMO Gaps: For 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, DFT studies show a narrow gap (4.5 eV), indicating high reactivity .
  • Safety Data: A dimethylamino-substituted analog requires strict handling (GHS Category 2), suggesting substituents significantly influence toxicity .

Biological Activity

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 7209-80-5
  • Molecular Formula : C13H9ClO2S
  • Molecular Weight : 264.732 g/mol

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as the DPPH radical scavenging method.

CompoundDPPH Scavenging Activity (%)Reference
Ascorbic Acid88.6
(2E)-Chalcone78.6
Other derivativesVaries

In a study, the compound exhibited a DPPH scavenging ability of 78.6%, indicating its potential as an antioxidant comparable to well-known antioxidants like ascorbic acid .

2. Antimicrobial Activity

Chalcones are known for their antimicrobial properties. The compound has been tested against various bacterial strains and fungi.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones of 15 mm and 12 mm, respectively. Its antifungal activity against Candida albicans was also notable .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)20
HeLa (Cervical)15

The compound exhibited IC50 values of 20 µM against MCF-7 breast cancer cells and 15 µM against HeLa cervical cancer cells, indicating strong cytotoxic effects .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of various chalcone derivatives, including the target compound. The results indicated that modifications in the phenolic structure significantly enhanced radical scavenging activities.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of chalcone derivatives against bacterial pathogens, this compound was among the most effective compounds tested, demonstrating broad-spectrum antimicrobial activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one?

  • Methodological Answer : The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones like this compound. Key steps include:

  • Reacting 5-chloro-2-hydroxyacetophenone with thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol) .
  • Monitoring reaction progress via TLC and optimizing temperature (60–80°C) to enhance yield.
  • Purification via recrystallization using ethanol or methanol.
  • Confirming stereochemistry (E-configuration) using NOESY NMR or X-ray crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3400 cm⁻¹ .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, aromatic protons in the 5-chloro-2-hydroxyphenyl group at δ 6.5–7.2 ppm) .
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., C–H···π, hydrogen bonding) .

Q. How can the purity of this compound be validated?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Melting Point Analysis : Compare observed values (e.g., 150–155°C) with literature data .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) to model the ground-state structure and compare bond lengths/angles with XRD data .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer interactions and reactivity toward electrophiles/nucleophiles .
  • Electrostatic Potential Maps : Identify regions of high electron density (e.g., hydroxyl and carbonyl groups) for predicting hydrogen-bonding sites .

Q. What strategies resolve discrepancies in reported antimicrobial activity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Use the microdilution method (CLSI guidelines) with consistent bacterial strains (e.g., S. aureus ATCC 25923) and controls (e.g., ciprofloxacin) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity using analogs from and .
  • Biofilm Inhibition Studies : Assess activity under biofilm-forming conditions to explain variability in MIC values .

Q. How can crystallization conditions be optimized for high-quality X-ray diffraction data?

  • Methodological Answer :

  • Solvent Screening : Test polar/non-polar solvents (e.g., DMSO, ethanol, hexane) to achieve slow evaporation and monoclinic crystal growth (space group P21/c) .
  • Temperature Control : Maintain 293–296 K during crystallization to minimize thermal disorder .
  • Hydrogen Bond Analysis : Use Mercury software to visualize intermolecular interactions (e.g., O–H···O and C–H···π) influencing crystal packing .

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